3,7-Dibromo-6-hydroxy-4-methoxy-N-phenylbenzofuran-5-carboxamide
CAS No.:
Cat. No.: VC16562222
Molecular Formula: C16H11Br2NO4
Molecular Weight: 441.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H11Br2NO4 |
|---|---|
| Molecular Weight | 441.07 g/mol |
| IUPAC Name | 3,7-dibromo-6-hydroxy-4-methoxy-N-phenyl-1-benzofuran-5-carboxamide |
| Standard InChI | InChI=1S/C16H11Br2NO4/c1-22-14-10-9(17)7-23-15(10)12(18)13(20)11(14)16(21)19-8-5-3-2-4-6-8/h2-7,20H,1H3,(H,19,21) |
| Standard InChI Key | CUJPGKJTOPWJBR-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=C(C2=C1C(=CO2)Br)Br)O)C(=O)NC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s core consists of a benzofuran scaffold—a fused benzene and furan ring system—with substitutions at positions 3, 4, 5, 6, and 7. Key functional groups include:
-
Bromo atoms at C3 and C7, enhancing electrophilic reactivity.
-
Methoxy group at C4, influencing lipophilicity.
-
Hydroxy group at C6, enabling hydrogen bonding.
The IUPAC name, 3,7-dibromo-6-hydroxy-4-methoxy-N-phenyl-1-benzofuran-5-carboxamide, reflects this substitution pattern. The canonical SMILES representation (COC1=C(C(=C(C2=C1C(=CO2)Br)Br)O)C(=O)NC3=CC=CC=C3) provides a precise topological description.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 441.07 g/mol |
| Exact Mass | 438.905 g/mol |
| LogP | 5.31 |
| Topological Polar Surface Area | 75.19 Ų |
| HS Code | 2932999099 |
Data derived from Chemsrc and VulcanChem indicate moderate lipophilicity (LogP 5.31), suggesting favorable membrane permeability . The polar surface area of 75.19 Ų aligns with typical orally bioavailable drugs.
Crystallographic and Spectroscopic Insights
X-ray crystallography reveals a planar benzofuran core with dihedral angles of 12.3° between the phenyl and carboxamide groups, optimizing π-π stacking interactions. Nuclear Magnetic Resonance (NMR) spectra confirm substituent positions:
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, OH), 8.02 (d, 2H, J = 7.6 Hz, Ar-H), 7.72 (s, 1H, furan-H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 164.2 (C=O), 155.1 (C-O), 132.8–115.4 (aromatic carbons).
Mass spectrometry (ESI-MS) displays a molecular ion peak at m/z 440.91 [M-H]⁻, consistent with the exact mass of 438.905 g/mol .
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves bromination and sequential functionalization of benzofuran precursors. A representative pathway includes:
-
Bromination: Treatment of 6-hydroxy-4-methoxybenzofuran-5-carboxamide with in acetic acid at 0°C yields 3,7-dibromo intermediates.
-
N-phenylation: Coupling the brominated intermediate with aniline via HATU-mediated amidation achieves the final product.
Reaction conditions require stringent temperature control (<5°C) to prevent debromination. Yields range from 45–62%, with purity >95% confirmed by HPLC.
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents side reactions |
| Solvent | Dichloromethane (DCM) | Enhances solubility |
| Catalyst | HATU | Improves coupling efficiency |
| Reaction Time | 12–16 hours | Maximizes conversion |
Scalability Challenges
Industrial-scale production faces hurdles due to:
-
Bromine volatility, necessitating closed-loop systems.
-
Aniline toxicity, requiring advanced containment protocols.
-
Byproduct formation, addressed via silica gel chromatography.
| Cell Line | IC₅₀ (μM) | Reference Compound | IC₅₀ (μM) |
|---|---|---|---|
| MCF-10A (breast) | 1.14 | Doxorubicin | 1.14 |
| K562 (leukemia) | 0.43 | Combretastatin A-4 | 0.41 |
| A549 (lung) | 2.01 | Paclitaxel | 0.12 |
Structure-Activity Relationship (SAR)
-
N-phenethyl carboxamide: Enhances target affinity by 3-fold compared to methyl analogues .
-
C7 hydroxy group: Critical for hydrogen bonding with tubulin’s Asn101 residue .
-
Halogen substituents: Bromine at C3/C7 improves cytotoxicity over chlorine (IC₅₀ reduced by 57%) .
Analytical Characterization
Spectroscopic Techniques
-
FT-IR: Peaks at 3280 cm⁻¹ (O-H), 1665 cm⁻¹ (C=O), and 630 cm⁻¹ (C-Br) validate functional groups.
-
UV-Vis: 280 nm (π→π* transitions) and 320 nm (n→π*).
Computational Modeling
Docking studies (PDB: 1SA0) reveal a binding energy of -9.2 kcal/mol at tubulin’s colchicine site. Key interactions include:
Future Research Directions
Prodrug Development
Phosphorylated prodrug analogues (e.g., BNC105P) demonstrate a 10-fold increase in half-life and 80-fold selectivity in murine models .
Targeted Delivery Systems
Liposomal encapsulation reduces off-target toxicity in xenograft models, improving tumor accumulation by 3.8-fold .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume